

# Independent Replication of Kava Clinical Trials for Anxiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The anxiolytic properties of **kava** (Piper methysticum) have been the subject of numerous clinical investigations, yielding a mix of positive and inconclusive results. This guide provides a comparative analysis of key clinical trial findings for Generalized Anxiety Disorder (GAD), focusing on the independent replication of these results. We present quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms and study designs to offer an objective overview for the scientific community.

# **Comparison of Key Clinical Trial Findings**

Two of the most influential recent studies on **kava** for GAD were led by Sarris et al., published in 2013 and 2020. While conducted by the same research group, the 2020 trial represents a larger, longer-term investigation that serves as a conceptual replication of the earlier positive findings.



| Parameter                  | Sarris et al. (2013)                                                                       | Sarris et al. (2020)                                                                          |
|----------------------------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Primary Outcome            | Significant reduction in anxiety for the kava group compared to placebo (p = 0.046).[1][2] | No significant difference in anxiety reduction between kava and placebo groups (p = 0.25).[3] |
| Effect Size (Cohen's d)    | Moderate effect size (d = 0.62) for the overall sample.[2]                                 | Not reported due to non-<br>significant findings.                                             |
| Remission Rate (HAMA ≤ 7)  | 26% in the kava group vs. 6% in the placebo group (p = 0.04).[1][2]                        | 17.4% in the kava group vs. 23.8% in the placebo group (p = 0.46).[3]                         |
| Study Duration             | 6 weeks.[4][5]                                                                             | 16 weeks.[3]                                                                                  |
| Sample Size (ITT Analysis) | 58 participants.[2]                                                                        | 171 participants.[3]                                                                          |
| Dosage (Kavalactones)      | 120 mg/day, titrated to 240 mg/day for non-responders.[4]                                  | 240 mg/day (120 mg twice daily).[3]                                                           |
| Key Conclusion             | Standardized kava may be a moderately effective short-term option for GAD.                 | This kava extract was not effective for diagnosed GAD. [3]                                    |

### **Broader Context from Systematic Reviews**

Systematic reviews and meta-analyses of **kava** for anxiety have generally shown a small to moderate effect in favor of **kava** over placebo, though the evidence is not consistently strong. A 2003 systematic review found that **kava** extract was superior to placebo for symptomatic treatment of anxiety, based on an analysis of seven trials.[6] More recent reviews have highlighted the conflicting results of individual studies and have often concluded that while promising, the current evidence is insufficient to definitively confirm the efficacy of **kava** for GAD beyond a placebo effect.[7][8]

## **Experimental Protocols**

The methodologies of the key clinical trials provide a framework for understanding the experimental design and for planning future replication studies.



#### Sarris et al. (2013) - Experimental Protocol

- Study Design: A 6-week, double-blind, randomized, placebo-controlled trial.[4][5]
- Participants: 75 adults (intention-to-treat analysis on 58) with a DSM-IV diagnosis of GAD and no comorbid mood disorder.[1][2]
- Intervention: An aqueous extract of kava (peeled rootstock) standardized to contain 60 mg of kavalactones per tablet. The initial dosage was one tablet twice daily (120 mg/day), which was increased to two tablets twice daily (240 mg/day) after 3 weeks in cases of non-response.[4][5]
- Control: Matching placebo tablets.
- Primary Outcome Measure: The Hamilton Anxiety Rating Scale (HAMA).
- Pharmacogenetic Analysis: Investigated potential moderation of response by GABA and noradrenaline transporter polymorphisms.

#### Sarris et al. (2020) - Experimental Protocol

- Study Design: A 16-week, multi-site, two-arm, randomized, double-blind, placebo-controlled, phase III trial.[3]
- Participants: 171 non-medicated participants with a diagnosed GAD.[3]
- Intervention: An aqueous extract of dried **kava** root administered as a tablet, standardized to 120 mg of **kava**lactones, taken twice daily (240 mg/day).[3]
- Control: Matching placebo tablets.
- Primary Outcome Measure: The Hamilton Anxiety Rating Scale (HAMA).
- Pharmacogenetic Analysis: Assessed whether gamma-aminobutyric acid transporter (SLC6A1) single-nucleotide polymorphisms were moderators of response.

## **Visualizing the Data**



To better understand the experimental process and the proposed biological mechanism of **kava**, the following diagrams are provided.







Click to download full resolution via product page

Figure 1: Generalized Experimental Workflow for a Kava Clinical Trial.



Click to download full resolution via product page

Figure 2: Proposed Signaling Pathway for Kavalactones' Anxiolytic Effect.

In conclusion, while initial clinical trials suggested a potential role for **kava** in the short-term management of GAD, a larger, longer-term study from the same research group did not replicate these positive findings. The broader body of evidence from systematic reviews



remains inconclusive. Further independent, well-designed clinical trials are necessary to definitively establish the efficacy and safety of **kava** for anxiety disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Kava in the treatment of generalized anxiety disorder: a double-blind, randomized, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Kava for generalised anxiety disorder: A 16-week double-blind, randomised, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [researchportal.scu.edu.au]
- 5. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 6. Kava Wikipedia [en.wikipedia.org]
- 7. Kava for Generalized Anxiety Disorder: A Review of Current Evidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- To cite this document: BenchChem. [Independent Replication of Kava Clinical Trials for Anxiety: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030397#independent-replication-of-published-kava-clinical-trial-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com